Cocaethylene

Content Navigation

- 1. General Information

- 2. Cocaethylene (CAS 529-38-4): A Procurement Guide for a Metabolically Formed, Pharmacologically Active Cocaine Analog

- 3. Procurement Rationale: Why Cocaine is Not a Substitute for Cocaethylene

- 4. Quantitative Comparison: Cocaethylene vs. Cocaine for Laboratory and Research Applications

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

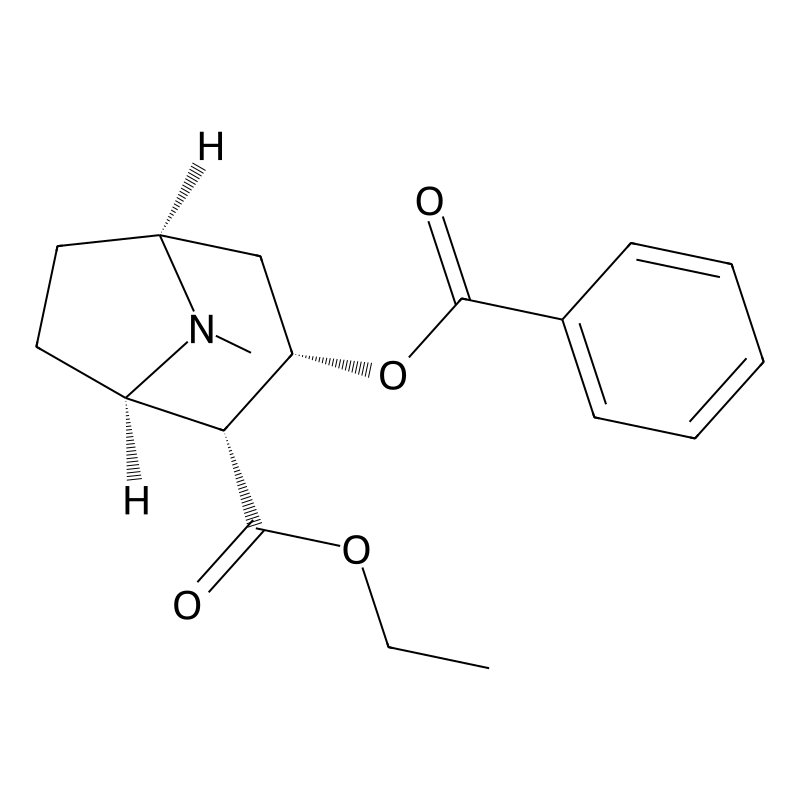

Cocaethylene (ethylbenzoylecgonine) is the ethyl ester analog of cocaine, formed in the liver when cocaine and ethanol are consumed concurrently. While structurally similar to its parent compound, cocaethylene is not a passive byproduct; it is a pharmacologically active molecule with distinct properties. Its primary relevance in research and clinical settings is as an analytical standard and investigational tool for toxicology, pharmacology, and forensic science, specifically for studies aiming to understand the unique effects of combined cocaine and alcohol use.

Substituting cocaine for cocaethylene in experimental or analytical protocols is invalid due to their significant, quantifiable differences in pharmacokinetics, pharmacodynamics, and toxicity. Cocaethylene exhibits a longer plasma half-life and distinct binding affinities for monoamine transporters compared to cocaine. Furthermore, it demonstrates greater cardiotoxicity, a critical factor in toxicological studies. Consequently, research on the effects of combined alcohol and cocaine use, or forensic analysis requiring the differentiation of their consumption, mandates the use of a distinct, high-purity cocaethylene standard for accurate and reproducible results.

References

- [1] Hearn, W. L., Flynn, D. D., Hime, G. W., Rose, S., Cofino, J. C., Mantero-Atienza, E., ... & Mash, D. C. (1991). Cocaethylene: a unique cocaine metabolite displays high affinity for the dopamine transporter. Journal of neurochemistry, 56(2), 698-701.

- [6] Farré, M., de la Torre, R., Llorente, M., Lamas, X., Ugena, B., Segura, J., & Camí, J. (1997). Alcohol and cocaine interactions in humans. Journal of Pharmacology and Experimental Therapeutics, 283(1), 164-176.

- [7] Wilson, L. D., Jeromin, J., Garvey, L., & Dorbandt, A. (2021). Cocaethylene cardiotoxicity in emergency department patients with acute drug overdose. The American journal of emergency medicine, 44, 433-e1.

- [9] Perez-Reyes, M., & Jeffcoat, A. R. (1992). Comparison in humans of the potency and pharmacokinetics of intravenously injected cocaethylene and cocaine. Psychopharmacology, 106(4), 437-440.

- [14] Hime, G. W., Hearn, W. L., Rose, S., & Cofino, J. (1991). Analysis of cocaine and cocaethylene in blood and tissues by GC-NPD and GC-ion trap mass spectrometry. Journal of analytical toxicology, 15(5), 241-245.

- [16] Kolbrich, E. A., Barnes, A. J., Gorelick, D. A., Goodwin, R. S., Huestis, M. A., & Leikin, J. B. (2006). Analysis of cocaine, benzoylecgonine, and cocaethylene in urine by HPLC with diode array detection. Analytical chemistry, 78(21), 7583-7588.

Extended Systemic Exposure: Significantly Longer Plasma Half-Life Than Cocaine

Cocaethylene demonstrates a significantly longer elimination half-life compared to cocaine, a critical parameter for pharmacokinetic modeling and toxicological assessment. One human study reported an elimination half-life of 1.68 hours for intravenously administered cocaethylene, compared to 1.07 hours for cocaine under identical conditions. Other sources report the half-life of cocaethylene to be three to five times longer than that of cocaine.

| Evidence Dimension | Elimination Half-Life (t½) |

| Target Compound Data | 1.68 hours |

| Comparator Or Baseline | Cocaine: 1.07 hours |

| Quantified Difference | 57% longer half-life |

| Conditions | Intravenous injection (0.25 mg/kg base) in human volunteers. |

The longer residence time means that its biological effects, including toxicity, are more prolonged, making it an essential and non-interchangeable compound for studies on chronic exposure or the time-course of toxicity.

Differential Potency at Monoamine Transporters: Higher Affinity for Dopamine Transporter (DAT)

In vitro binding studies on human brain tissue show that cocaethylene and cocaine have distinct affinities for monoamine transporters. Cocaethylene is equipotent to cocaine at inhibiting [3H]mazindol binding to the dopamine transporter (DAT). However, it has a lower affinity for the serotonin and norepinephrine transporters compared to cocaine. This enhanced selectivity for the dopamine system makes cocaethylene a more specific tool for isolating dopaminergic pathways in neuropharmacological research, in contrast to the broader effects of cocaine.

| Evidence Dimension | Inhibition of [3H]mazindol binding to the dopamine transporter |

| Target Compound Data | Equipotent to cocaine |

| Comparator Or Baseline | Cocaine |

| Quantified Difference | No significant difference in DAT affinity; higher selectivity due to lower affinity at SERT/NET |

| Conditions | In vitro binding assays on human brain tissue. |

For researchers investigating the specific role of dopamine reuptake inhibition, cocaethylene provides a pharmacological profile that is more selective than cocaine, enabling more precise conclusions about dopaminergic system involvement.

Increased Acute Cardiotoxicity: Higher Incidence of Cardiac Arrest in Clinical Overdose Cases

Clinical data from emergency department patients with acute drug overdose indicates a significantly higher risk of severe cardiac events associated with cocaethylene exposure compared to cocaine alone. A study of 199 overdose patients found the rate of cardiac arrest in the cocaethylene group (cocaine + ethanol use) was 6.1%, versus only 0.67% in the cocaine-only group. After adjusting for confounding variables, cocaethylene exposure was associated with a 12.61-fold increased odds of cardiac arrest. Some reports suggest the risk of immediate death is 18 to 25 times greater with cocaethylene compared to cocaine alone.

| Evidence Dimension | Rate of Cardiac Arrest in Acute Overdose Patients |

| Target Compound Data | 6.1% (n=49) |

| Comparator Or Baseline | Cocaine alone: 0.67% (n=150) |

| Quantified Difference | 9.1-fold higher incidence (unadjusted); 12.61 adjusted odds ratio |

| Conditions | Secondary analysis of a prospective cohort study of adult patients with acute drug overdose in two urban tertiary care hospital EDs. |

This evidence is critical for procurement by safety pharmacology and toxicology labs, as it establishes cocaethylene as a more potent cardiotoxic agent, making it indispensable for accurately assessing the severe risks of co-substance abuse.

Analytical Workflow Requirement: Essential as a Discrete Standard for Chromatographic Separation

In analytical toxicology, cocaethylene cannot be inferred from cocaine measurements; it must be quantified as a distinct analyte. Chromatographic methods such as HPLC and GC-MS are designed to separate cocaine, cocaethylene, and other metabolites like benzoylecgonine, which have different retention times and mass fragmentation patterns. The development of validated analytical methods for forensic and clinical use explicitly requires a certified cocaethylene reference material to build calibration curves and act as a control. This confirms that for any laboratory performing quantitative analysis of cocaine and its metabolites, procuring a separate cocaethylene standard is a procedural necessity.

| Evidence Dimension | Analytical Separability |

| Target Compound Data | Requires a distinct certified reference standard for quantification. |

| Comparator Or Baseline | Cocaine and other metabolites (e.g., benzoylecgonine), which are chromatographically resolved. |

| Quantified Difference | Not applicable (qualitative procedural requirement) |

| Conditions | Standard analytical laboratory workflows using HPLC or GC-MS for forensic and clinical toxicology. |

This directly impacts procurement for analytical labs, as failing to use a specific cocaethylene standard makes it impossible to accurately quantify the compound, leading to incomplete and potentially misleading toxicological reports.

Forensic and Clinical Toxicology: Definitive Identification of Co-Ingestion

For toxicology laboratories, the primary application of cocaethylene is its use as a certified reference material to definitively confirm the simultaneous use of cocaine and alcohol. Because it is only formed in vivo, its presence in blood or urine is a specific biomarker of co-ingestion, which cannot be established by measuring cocaine and ethanol separately. Its quantification is essential for interpreting complex overdose cases and postmortem toxicology reports.

Cardiovascular Safety and Toxicology Research: Investigating Mechanisms of Increased Cardiac Risk

Given the strong clinical evidence that cocaethylene is more cardiotoxic than cocaine, this compound is the correct choice for researchers studying the mechanisms of cardiac arrest, arrhythmia, and myocardial injury resulting from polysubstance abuse. Using cocaine alone in these models would underestimate the toxic potential and fail to replicate the clinical reality of co-abuse.

Neuropharmacology: Isolating Dopaminergic versus Serotonergic/Noradrenergic Effects

Cocaethylene serves as a more selective research tool than cocaine for studying the behavioral and cellular effects of dopamine transporter blockade. Its equipotency at the dopamine transporter but lower affinity for serotonin and norepinephrine transporters allows for experiments that can more clearly attribute outcomes to dopaminergic activity, providing a cleaner model system than the broader-acting cocaine.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Studies on Long-Duration Effects

The extended plasma half-life of cocaethylene makes it the necessary compound for PK/PD studies modeling the prolonged euphoria and toxicity associated with combined cocaine and alcohol use. Research focused on drug duration, accumulation with repeated dosing, or delayed toxic effects requires cocaethylene to accurately model the true systemic exposure profile.

References

- [1] Hearn, W. L., Flynn, D. D., Hime, G. W., Rose, S., Cofino, J. C., Mantero-Atienza, E., ... & Mash, D. C. (1991). Cocaethylene: a unique cocaine metabolite displays high affinity for the dopamine transporter. Journal of neurochemistry, 56(2), 698-701.

- [5] Cocaethylene: a unique cocaine metabolite displays high affinity for the dopamine transporter. PubMed.

- [6] Wilson, L. D., Jeromin, J., Garvey, L., & Dorbandt, A. (2021). Cocaethylene cardiotoxicity in emergency department patients with acute drug overdose. The American journal of emergency medicine, 44, 433-e1.

- [9] Perez-Reyes, M., & Jeffcoat, A. R. (1992). Comparison in humans of the potency and pharmacokinetics of intravenously injected cocaethylene and cocaine. Psychopharmacology, 106(4), 437-440.

- [13] Jones, A. W. (2019). Forensic Drug Profile: Cocaethylene. Journal of Analytical Toxicology, 43(3), 155–160.

- [14] Hime, G. W., Hearn, W. L., Rose, S., & Cofino, J. (1991). Analysis of cocaine and cocaethylene in blood and tissues by GC-NPD and GC-ion trap mass spectrometry. Journal of analytical toxicology, 15(5), 241-245.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Wikipedia

Dates

Explore Compound Types